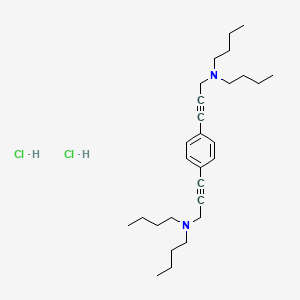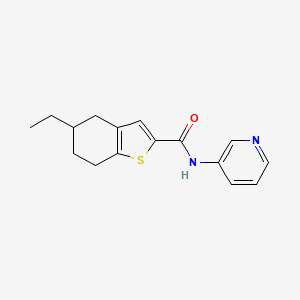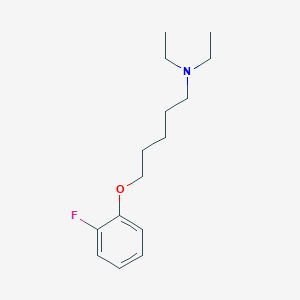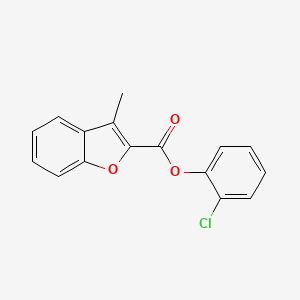
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a member of the propargylamine family and has been studied extensively for its ability to inhibit monoamine oxidase (MAO) activity.
Mécanisme D'action
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride acts as a reversible inhibitor of MAO activity. MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognitive function. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit MAO activity, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in lab experiments is its ability to selectively inhibit MAO activity. This allows researchers to study the effects of increased neurotransmitter levels in a controlled manner. Additionally, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride. One area of interest is the development of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride-based drugs for the treatment of neurological disorders such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride and to explore its potential as an anticancer agent. Finally, there is a need for more studies to investigate the safety and efficacy of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in humans.
Méthodes De Synthèse
The synthesis of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride involves the reaction between 1,4-dibromobenzene and N,N-dibutyl-2-propyn-1-amine in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride dihydrochloride. The synthesis of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride is a relatively simple process and can be achieved with high yield and purity.
Applications De Recherche Scientifique
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to inhibit both MAO-A and MAO-B activity, making it a promising candidate for the treatment of various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-butyl-N-[3-[4-[3-(dibutylamino)prop-1-ynyl]phenyl]prop-2-ynyl]butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2.2ClH/c1-5-9-21-29(22-10-6-2)25-13-15-27-17-19-28(20-18-27)16-14-26-30(23-11-7-3)24-12-8-4;;/h17-20H,5-12,21-26H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSUDQWUCNUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CC1=CC=C(C=C1)C#CCN(CCCC)CCCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[3-[4-[3-(dibutylamino)prop-1-ynyl]phenyl]prop-2-ynyl]butan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)


![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)
